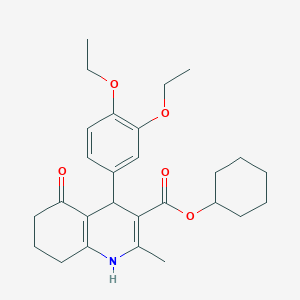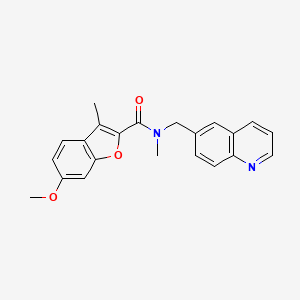
cyclohexyl 4-(3,4-diethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Oxidative Dearomatization and Regioselective Synthesis
Cyclohexyl derivatives, including cyclohexyl 4-(3,4-diethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, play a crucial role in synthetic chemistry, particularly in oxidative dearomatization processes and regioselective synthesis. Quideau et al. (2005) explored the regioselective dearomatization of phenols and anilines, leading to derivatives via ligand coupling reactions and dearomatization into ortho-quinol imines, showcasing the compound's relevance in creating complex molecular structures Quideau, S., Pouységu, L., Ozanne, A., & Gagnepain, J. (2005). Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry. Zhao et al. (2016) further highlighted its utility in synthesizing disubstituted quinolines through reactions involving ketenimine or carbodiimide intermediates, demonstrating the versatility of cyclohexyl derivatives in constructing heterocyclic compounds Zhao, H., Xing, Y., Lu, P., & Wang, Y. (2016). Chemistry.
Herbicidal Activity and Novel Inhibitors
Wang et al. (2015) investigated triketone-quinoline hybrids, demonstrating their potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and promising herbicidal activity. This research underscores the potential of cyclohexyl derivatives as lead structures in discovering new herbicides, especially for maize fields, showing broader weed control than existing solutions Wang, D.-W., Lin, H.-Y., Cao, R.-j., Chen, T., Wu, F.-X., Hao, G.-F., Chen, Q., Yang, W., & Yang, G. (2015). Journal of agricultural and food chemistry.
Photochemical Reactions and Synthesis Optimization
The study of photochemical reactions of quinoline derivatives by Ono and Hata (1987) reveals how derivatives substituted by an ethoxycarbonyl group can lead to a variety of products under different conditions, emphasizing the role of cyclohexyl derivatives in photochemistry and offering insights into synthetic pathways for functionalized quinolines Ono, I., & Hata, N. (1987). Bulletin of the Chemical Society of Japan.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
cyclohexyl 4-(3,4-diethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO5/c1-4-31-22-15-14-18(16-23(22)32-5-2)25-24(27(30)33-19-10-7-6-8-11-19)17(3)28-20-12-9-13-21(29)26(20)25/h14-16,19,25,28H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWYMFVVPVCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCC4)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 4-(3,4-diethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5563896.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563911.png)
![[3-(3-methylbut-2-en-1-yl)-1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methanol](/img/structure/B5563918.png)
![3-[(4-fluorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563929.png)
![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)

![4-chloro-N-[2-(4-morpholinyl)ethyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5563962.png)
![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)
![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563972.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)
![5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5563988.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)